molecular formula C11H7ClO2 B3052797 8-Chloro-1-naphthoic acid CAS No. 4537-00-2

8-Chloro-1-naphthoic acid

Cat. No.: B3052797
CAS No.: 4537-00-2
M. Wt: 206.62 g/mol
InChI Key: LNELFKSVWJYNRK-UHFFFAOYSA-N
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Description

8-Chloro-1-naphthoic acid is a compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of this compound has been described in various studies . One method involves the treatment of 1,8-naphthalic anhydride with anhydro-8-hydroxymercuri-1-naphthoic acid and 8-chloromercuri-1-naphthoic acid using elemental halogen . Another method involves the reaction of anhydro acid with N-chlorosuccinimide or 1,3-dichloro-5,5-dimethylhydantoin .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthalene ring substituted with a chlorine atom at the 8th position and a carboxylic acid group at the 1st position .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 206.63 . The compound has a melting point of 171.5°C and a boiling point of 296.74°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : The synthesis of 8-Chloro-1-naphthoic acid has been a subject of interest due to its applications in chemical research. The synthesis process from 1,8-naphthalic anhydride involves steps like reflux with NaOH, mercuriation, and treatment with elemental halogens. A reliable method for its preparation involves careful control of reaction conditions and temperatures, as it is thermally unstable (Chen, Smith, & Huffman, 2010).

Chemical Interactions and Reactivity

  • Reactivity with Other Compounds : The reactivity of 1-naphthoic acid derivatives, like this compound, in different chemical environments has been a topic of interest. For instance, the study of naphthoic acids in various solvents, and their interactions with different groups, provides insight into their potential applications in organic chemistry and material sciences. The behavior of these acids in different conditions helps in understanding their utility in various chemical processes (Saritemur et al., 2016).

Applications in Microbiology and Biodegradation

  • Biodegradation by Microorganisms : The degradation of naphthenic acids, including derivatives like this compound, by microorganisms such as Rhodococcus aetherivorans BCP1, has been observed. This degradation process is crucial for understanding the environmental impact of such compounds and their potential bioremediation applications. The study of microbial interactions with naphthenic acids provides insights into the pathways and mechanisms of biodegradation, which can be leveraged for environmental cleanup processes (Presentato et al., 2018).

Properties

IUPAC Name

8-chloronaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNELFKSVWJYNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196489
Record name 1-Naphthoic acid, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4537-00-2
Record name 1-Naphthoic acid, 8-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthoic acid, 8-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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